molecular formula C20H23N3O4 B1228333 3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide

Cat. No. B1228333
M. Wt: 369.4 g/mol
InChI Key: CKIZQFCGETXRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide is a member of benzimidazoles.

Scientific Research Applications

  • Synthesis and Characterization :

    • The synthesis of similar compounds, like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, has been investigated for improved systemic exposure in guinea pigs (Owton et al., 1995).
    • Other related compounds, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been synthesized for potential medical applications (Bobeldijk et al., 1990).
  • Anticancer Evaluation :

    • A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent efficacy (Ravinaik et al., 2021).
  • Antimicrobial Activity :

    • N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for in vitro antimicrobial activity against multiple bacterial and fungal strains. Some derivatives were found to be effective antimicrobial compounds (Sethi et al., 2016).
  • Cardiac Electrophysiological Activity :

    • Research on N-substituted imidazolylbenzamides revealed their potential as selective class III agents in cardiac electrophysiology, indicating a possible application in treating arrhythmias (Morgan et al., 1990).
  • Cancer Stem Cell Targeting :

    • Novel compounds like 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones were designed and evaluated for their antitumor activity against cancer stem cells, indicating potential applications in cancer therapy (Bhat et al., 2016).
  • Radiohalogenation of Proteins and Peptides :

    • N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide has been synthesized for radiohalogenation, indicating potential use in targeted radiotherapy (Aneheim et al., 2015).
  • Anti-Influenza Virus Activity :

    • Benzamide-based 5-aminopyrazoles and their derivatives were synthesized and showed remarkable antiavian influenza virus activity, presenting a new route for antiviral drug development (Hebishy et al., 2020).
  • Antihyperglycemic Agents :

    • Research on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives identified them as potential antihyperglycemic agents, contributing to diabetes mellitus treatment (Nomura et al., 1999).

properties

Product Name

3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C20H23N3O4/c1-23-15-8-6-5-7-14(15)22-18(23)9-10-21-20(24)13-11-16(25-2)19(27-4)17(12-13)26-3/h5-8,11-12H,9-10H2,1-4H3,(H,21,24)

InChI Key

CKIZQFCGETXRJP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.